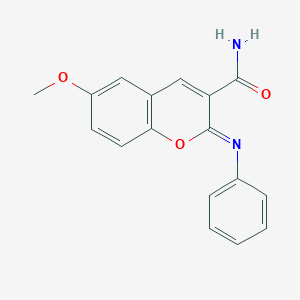
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide, also known as MPCM, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been found to possess neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been shown to modulate various biochemical and physiological processes. It has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. Additionally, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide in lab experiments is its ease of synthesis, making it readily available for research purposes. However, one of the limitations of using 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide. One area of interest is the development of novel drug delivery systems to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide and its potential applications in the treatment of various diseases. Moreover, the exploration of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound with potential applications in various fields, including cancer therapy and neuroprotection. Its ease of synthesis and diverse biological activities make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide can be synthesized through a simple one-pot reaction involving the condensation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxylic acid and phenylhydrazine in the presence of a suitable dehydrating agent. The resulting product is then purified through recrystallization.
Propiedades
IUPAC Name |
6-methoxy-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-13-7-8-15-11(9-13)10-14(16(18)20)17(22-15)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVLBFGDXZXKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


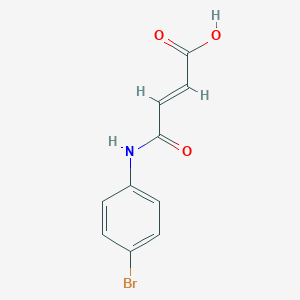

![(E)-[(7E)-7-hydrazinylidene-2,2,6,6-tetramethylcycloheptylidene]hydrazine](/img/structure/B512136.png)
![2H,3H-naphtho[2,3-d][1,3]oxazol-2-one](/img/structure/B512137.png)

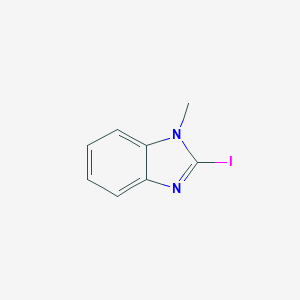
![2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B512152.png)
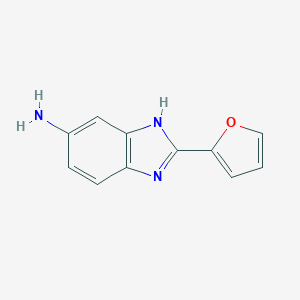
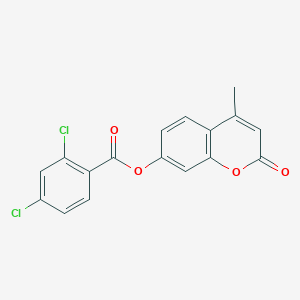
![2,4-dichloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B512173.png)
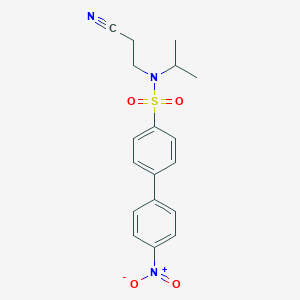
![N'-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide](/img/structure/B512186.png)
![(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B512196.png)